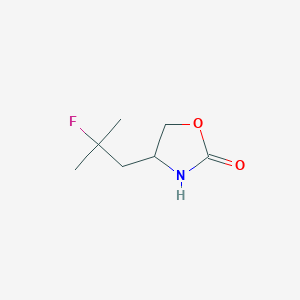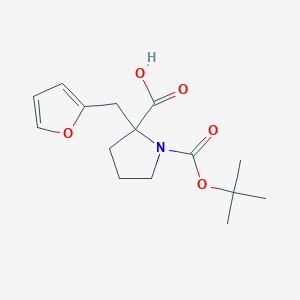
4,6-Di-O-benzylidene-1,2,3-tri-O-acetyl-beta-D-galactopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Di-O-benzylidene-1,2,3-tri-O-acetyl-beta-D-galactopyranose is a complex carbohydrate derivative. It is characterized by the presence of benzylidene and acetyl protecting groups on the galactopyranose ring. This compound is often used in synthetic organic chemistry, particularly in the synthesis of more complex molecules due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di-O-benzylidene-1,2,3-tri-O-acetyl-beta-D-galactopyranose typically involves the protection of the hydroxyl groups on the galactopyranose ring. One common method involves the treatment of glucose with benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid monohydrate in anhydrous dimethylformamide. The reaction mixture is stirred for several hours, and the product is then acetylated using acetic anhydride in pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Di-O-benzylidene-1,2,3-tri-O-acetyl-beta-D-galactopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.
Substitution: The acetyl and benzylidene groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or sodium methoxide (NaOMe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or deprotected sugars.
Applications De Recherche Scientifique
4,6-Di-O-benzylidene-1,2,3-tri-O-acetyl-beta-D-galactopyranose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound can be used to study carbohydrate-protein interactions and to develop carbohydrate-based drugs.
Medicine: It serves as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific carbohydrate-binding proteins.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,6-Di-O-benzylidene-1,2,3-tri-O-acetyl-beta-D-galactopyranose involves its ability to act as a protected sugar intermediate. The benzylidene and acetyl groups protect the hydroxyl groups on the galactopyranose ring, allowing for selective reactions at other positions. This protection is crucial for the stepwise synthesis of complex molecules, as it prevents unwanted side reactions and ensures high yields of the desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Di-O-benzylidene-1,2,3-tri-O-benzyl-beta-D-galactopyranose: Similar in structure but with benzyl groups instead of acetyl groups.
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-beta-D-glucopyranoside: A related compound with a glucopyranose ring instead of a galactopyranose ring.
Uniqueness
4,6-Di-O-benzylidene-1,2,3-tri-O-acetyl-beta-D-galactopyranose is unique due to its specific combination of benzylidene and acetyl protecting groups. This combination provides a balance of stability and reactivity, making it a valuable intermediate in synthetic organic chemistry.
Propriétés
IUPAC Name |
(6,7-diacetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O9/c1-10(20)24-16-15-14(9-23-18(28-15)13-7-5-4-6-8-13)27-19(26-12(3)22)17(16)25-11(2)21/h4-8,14-19H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMFFJBLSNOZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B12316354.png)
![2-[5-(2-methylpropyl)-4-oxo-4aH-thieno[2,3-d]pyrimidin-2-yl]acetonitrile](/img/structure/B12316357.png)


![3-[(4-benzylpiperazin-2-yl)methyl]-1H-indole](/img/structure/B12316364.png)
![3-[(4-Cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B12316373.png)
![3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12316388.png)


![4-[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid](/img/structure/B12316393.png)
![[4-(Oxolan-2-ylmethoxy)phenyl]methanamine](/img/structure/B12316394.png)

![tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate;tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate](/img/structure/B12316416.png)
![{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B12316419.png)
